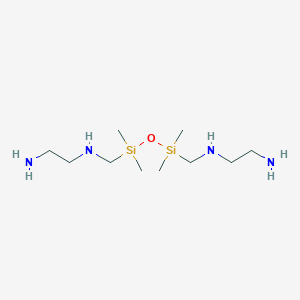

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane

説明

Chemical Identity and Nomenclature

The compound is systematically characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 83936-41-8 |

| Molecular Formula | C₁₀H₃₀N₄OSi₂ |

| IUPAC Name | N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine |

| Common Synonyms | - 1,3-Bis(2-aminoethylaminomethyl)-1,1,3,3-tetramethyldisiloxane - DKFELEX0275 - SIB1021.5 |

| SMILES Notation | CSi(CNCCN)OSi(C)CNCCN |

| InChI Key | JRXMBBDJETXSIO-UHFFFAOYSA-N |

| Molecular Weight | 278.54 g/mol |

The compound features a disiloxane backbone (Si-O-Si) with two tetramethyl substituents and aminoethylaminomethyl functional groups. This hybrid structure combines the thermal stability of siloxanes with the reactivity of aliphatic amines.

Historical Development and Discovery

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane emerged as part of efforts to develop silicone-based amines for advanced materials. Key milestones include:

- Early 2000s : Initial synthesis methods were reported, focusing on hydrosilylation and amine-functionalization techniques .

- 2012 : A landmark study demonstrated its efficacy as an epoxy resin curing agent, highlighting superior thermal stability compared to traditional organic amines .

- 2020s : Patents revealed applications in microelectronics, such as silicon nitride etching and surface treatments, leveraging its dual reactivity .

The compound’s development reflects broader trends in organosilicon chemistry, where hybrid structures bridge organic and inorganic domains.

Significance in Organosilicon Chemistry

This compound holds strategic importance due to:

Structural Versatility

The siloxane backbone imparts flexibility and thermal resistance (-Si-O-Si- bond energy: ~452 kJ/mol), while the aminoethyl groups enable cross-linking in polymers . This duality supports applications in:

Industrial Applications

Research Advancements

Recent studies emphasize its role in dynamic covalent networks, where reversible Si-O bonds enable self-healing materials . Comparative analyses show a 15% improvement in thermal decomposition onset temperatures (398.8°C vs. 334.3°C for organic analogs) .

特性

IUPAC Name |

N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30N4OSi2/c1-16(2,9-13-7-5-11)15-17(3,4)10-14-8-6-12/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXMBBDJETXSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CNCCN)O[Si](C)(C)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N4OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326682 | |

| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-41-8 | |

| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

The compound has a hydrolytic sensitivity of 2, meaning it reacts with aqueous acid . This property could influence its stability and efficacy in different environments. Its boiling point is 140-5°C/2mmHg, and it has a density of 0.941 . These properties might affect its distribution and elimination in the body, impacting its bioavailability.

生物活性

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane (AEAMDS) is a siloxane compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of AEAMDS, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

AEAMDS is characterized by a siloxane backbone with amine functional groups that enhance its reactivity. The compound can form metal complexes and Schiff bases, which are essential in various biochemical reactions. Its unique structure allows it to interact with different biological targets, influencing cellular processes.

The biological activity of AEAMDS is primarily attributed to its ability to interact with DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : AEAMDS can alkylate DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. This action can induce cell cycle arrest and apoptosis in affected cells .

- Protein Modulation : The compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, modifying their activity and influencing metabolic pathways.

- Cell Signaling Pathways : AEAMDS affects key signaling pathways, including MAPK/ERK, which are crucial for regulating cell proliferation and survival .

| Property | Description |

|---|---|

| Molecular Formula | C8H20N4O2Si2 |

| CAS Number | 83936-41-8 |

| Solubility | Soluble in organic solvents |

| Stability | Relatively stable under standard conditions |

| Reactivity | Forms complexes with metals and carbonyls |

Cellular Effects

AEAMDS exhibits significant effects on various cell types:

- Cytotoxicity : In vitro studies have shown that AEAMDS induces cytotoxic effects at higher concentrations, leading to hepatotoxicity and nephrotoxicity in animal models .

- Gene Expression : The compound modulates the expression of genes involved in oxidative stress response and inflammation, suggesting potential therapeutic applications in conditions involving these pathways .

Case Studies

Research has demonstrated the utility of AEAMDS in several experimental settings:

- Metal Complex Formation : AEAMDS was used to synthesize salen-type metal complexes, showcasing its ability to form stable coordination compounds that may have enhanced biological activity .

- Curing Agent in Epoxy Resins : AEAMDS has been investigated as a curing agent for epoxy resins, indicating its versatility beyond biological applications. Studies showed that it enhances the mechanical properties of cured materials while maintaining low toxicity levels .

Pharmacokinetics

The pharmacokinetic profile of AEAMDS includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : High gastrointestinal absorption is anticipated due to its chemical structure.

- Distribution : The compound is expected to distribute widely throughout the body due to its solubility in organic solvents.

- Metabolism : Primarily mediated by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities.

- Excretion : Metabolites are likely excreted through renal pathways .

科学的研究の応用

Applications Overview

-

Curing Agent for Epoxy Resins

- AEAMDS is utilized as a curing agent in epoxy resin formulations. Its amine functionality promotes cross-linking during the curing process, enhancing the thermal and mechanical properties of the cured material. Studies indicate that AEAMDS can improve the heat resistance and mechanical strength of epoxy systems compared to conventional curing agents .

-

Modifier for Polymeric Materials

- The compound serves as a modifier for polyimides and polyamides, particularly in applications requiring enhanced thermal stability and flexibility. It is effective in semiconductor insulating films and liquid crystal orientation films, where its siloxane backbone contributes to lower dielectric constants and improved thermal properties .

- Synthesis of Metal Complexes

- Chemical Intermediate

Case Study 1: Epoxy Resin Curing

A study demonstrated that incorporating AEAMDS into an epoxy resin system resulted in significant improvements in thermal stability and mechanical performance. The cured resin exhibited a glass transition temperature (Tg) increase of approximately 20 °C compared to control samples cured with traditional amines.

Case Study 2: Metal Complex Formation

In a series of experiments involving the reaction of AEAMDS with transition metal salts, researchers successfully synthesized several novel metal complexes. These complexes were characterized using X-ray diffraction and exhibited enhanced catalytic activity in oxidation reactions compared to their non-siloxane counterparts.

Data Table: Comparison of Properties

| Property | AEAMDS | Conventional Amines |

|---|---|---|

| Boiling Point (°C) | 132-139 | Varies widely |

| Density (g/mL) | 0.897 | Typically higher |

| Glass Transition Temperature (°C) | Increased by 20 | Lower |

| Reaction with Carbonyls | Forms Schiff bases | Limited reactivity |

類似化合物との比較

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS)

- Molecular formula : C₁₀H₂₈N₂OSi₂ .

- Molecular weight : 248.52 g/mol .

- Applications : Used in polyimide modifications for enhanced dielectric strength (e.g., GAPD in ) and as a curing agent for silicone-urea copolymers .

- Key differences: APTMDS lacks the aminoethylaminomethyl groups of AEAMDS, instead featuring aminopropyl chains.

1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane

- Molecular formula : C₁₈H₃₈O₅Si₂ .

- Applications : Serves as a crosslinker in polymers (e.g., epoxy resins) and enables thiol-epoxy "click" reactions to synthesize sulfur-functionalized disiloxanes .

- Key differences: Glycidoxypropyl substituents impart high flexibility and phase-separation efficiency in polymer matrices, unlike the reactive amine groups of AEAMDS . Non-amine functionalization avoids siloxane bond cleavage, enabling stable network formation .

1,3-Bis(3-chloropropyl)tetramethyldisiloxane

- Molecular formula : C₁₀H₂₄Cl₂OSi₂ .

- Applications : Intermediate for further functionalization (e.g., nucleophilic substitution reactions) .

- Key differences: Chloropropyl groups enhance electrophilicity, contrasting with the nucleophilic amines of AEAMDS. No reported siloxane bond fragmentation, emphasizing the role of substituents in bond stability .

Comparative Reactivity and Stability

準備方法

Historical and General Synthetic Approaches

The earliest reported synthesis of siloxane diamines related to AEAMDS dates back to Hu et al. (1984), who prepared silane and siloxane diamines by reacting ethylenediamine with alkyl-chlorinated silane or siloxane derivatives in refluxing toluene. This method used a three- to fourfold excess of ethylenediamine, yielding 50–80% of N-substituted products with minor contamination by N,N′-disubstituted amines.

Synthesis via Reaction of Bis(chloropropyl)tetramethyldisiloxane with Ethylenediamine

A common preparative route involves nucleophilic substitution of bis(chloropropyl)tetramethyldisiloxane with ethylenediamine (En) in excess, typically a 1:3 molar ratio. This reaction proceeds in refluxing toluene and affords AEAMDS with moderate to good yields. The reaction mechanism involves displacement of chlorine atoms by the primary amine groups of ethylenediamine, forming the diamino-functionalized disiloxane.

Preparation via Acidolysis of Trimethylsilyl-Protected Precursors

An alternative synthetic strategy employs acidolysis (acid-breaking) of trimethylsilyl-protected intermediates such as trimethylsilylmethylethylethylenediamine. Treatment with concentrated sulfuric acid releases methane per trimethylsilyl group removed, yielding AEAMDS. This method can be improved by substituting trimethylsilyl with dimethylsilylphenyl groups, which are more readily cleaved by strong acids, enhancing yield and selectivity.

Stability Considerations and Fragmentation Issues

AEAMDS exhibits instability under certain reaction conditions, particularly during reactions with carbonyl compounds or metal salts, where fragmentation at the siloxane bond or organic moieties can occur. This instability complicates both synthesis and subsequent handling. Computational and experimental studies suggest that the secondary amine group in the β-position relative to silicon is labile, leading to cleavage and formation of ethylenediamine fragments.

Summary of Key Preparation Methods

Detailed Research Findings and Experimental Data

Hydrosilylation Example : In a 1 L flask, 1 mol of N,N-bis(trimethylsilyl)allylamine was reacted with 1 mol dimethylethoxysilane at 70 °C over 3 hours with a 4% isopropyl alcohol solution of H2PtCl6·6H2O catalyst. Desilylation was performed by refluxing with ethanol and dodecylbenzenesulfonic acid for 6 hours. Subsequent distillation and hydrolysis yielded 1,3-bis(3-aminopropyl)tetramethyldisiloxane with 86% yield, free of isomeric impurities.

Fragmentation Observations : FTIR monitoring showed that during iminization reactions, AEAMDS undergoes siloxane bond cleavage forming silanol groups and ethylenediamine fragments. This highlights the compound's sensitivity and the need for controlled reaction conditions.

Q & A

Q. Why do different batches show variability in curing efficiency for epoxy resins?

- Methodology : Perform batch-to-batch purity analysis via GC-MS. Investigate the impact of residual solvents (e.g., triethylamine) using headspace gas chromatography and correlate with curing performance via rheological studies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。